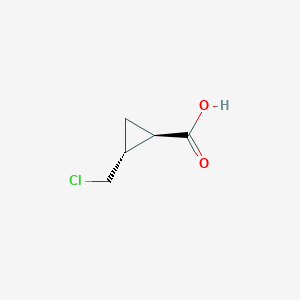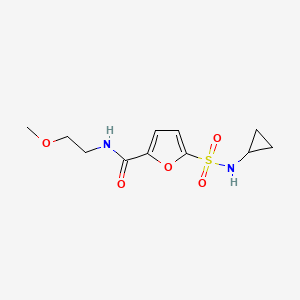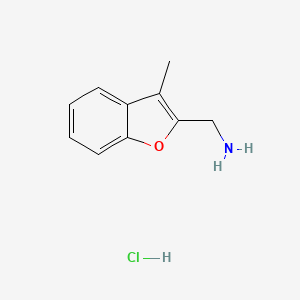
(3-Methyl-1-benzofuran-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “(3-Methyl-1-benzofuran-2-yl)methanamine;hydrochloride” can be represented by the InChI code1S/C10H11NO/c1-7-8-4-2-3-5-9 (8)12-10 (7)6-11/h2-5H,6,11H2,1H3 . This indicates that the compound has a benzofuran ring with a methyl group and a methanamine group attached.
Scientific Research Applications
Chemical Research
“(3-Methyl-1-benzofuran-2-yl)methanamine;hydrochloride” is a chemical compound with the molecular formula C10 H11 N O . It’s used in chemical research, particularly in the synthesis of more complex molecules .
Biological Activities
Benzofuran compounds, which include “(3-Methyl-1-benzofuran-2-yl)methanamine;hydrochloride”, have been shown to possess strong biological activities . These include:
Anti-tumor Activity: Some benzofuran compounds have demonstrated anti-tumor properties . This suggests potential applications in cancer research and treatment.
Antibacterial Activity: Benzofuran compounds have also shown antibacterial properties . This could make them useful in the development of new antibiotics.
Anti-oxidative Activity: The anti-oxidative activity of benzofuran compounds could be beneficial in the treatment of diseases caused by oxidative stress.
Anti-viral Activity: Some benzofuran compounds have anti-viral properties , suggesting potential applications in antiviral drug development.
Cytotoxic Properties
New derivatives of “(3-Methyl-1-benzofuran-2-yl)methanamine;hydrochloride” have been tested for their cytotoxic properties on human cancer cells and healthy cells . This research could lead to the development of new cancer treatments.
properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTZZGSWCLZCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)
![3-(1H-benzo[d]imidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B2585087.png)
![N-(1-cyanocyclopentyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2585088.png)
![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)
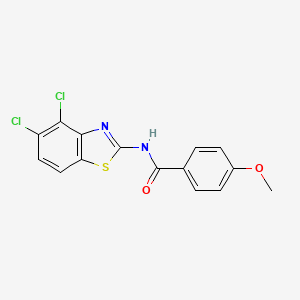
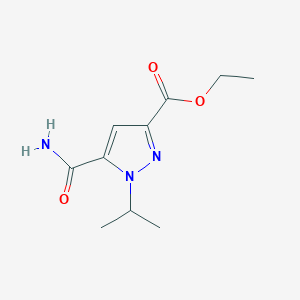
![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2585103.png)
